

A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-6-ethylquinoline

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Compound of Interest

Compound Name: 4-Chloro-6-ethylquinoline

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This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-Chloro-6-ethylquinoline** and its structural analogs. Due to the limited availability of published experimental data for **4-Chloro-6-ethylquinoline**, this guide presents predicted spectral data based on the analysis of closely related compounds.

Experimental data for key analogs are provided for comparative purposes, offering a framework for the interpretation of future experimental findings.

Data Presentation: NMR and Mass Spectrometry

The following tables summarize the expected ^1H NMR and ^{13}C NMR chemical shifts, as well as the anticipated mass spectrometry fragmentation for **4-Chloro-6-ethylquinoline**. These predictions are derived from the known spectral data of 4-chloroquinoline, 4-chloro-6-methylquinoline, and other relevant quinoline derivatives.

Table 1: Predicted ^1H NMR Spectral Data for **4-Chloro-6-ethylquinoline**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.7 - 8.9	d	4.5 - 5.0
H-3	7.4 - 7.6	d	4.5 - 5.0
H-5	8.0 - 8.2	d	~1.5
H-7	7.6 - 7.8	dd	~8.5, ~1.5
H-8	7.9 - 8.1	d	~8.5
-CH ₂ -	2.7 - 2.9	q	~7.6
-CH ₃	1.2 - 1.4	t	~7.6

Table 2: Predicted ¹³C NMR Spectral Data for **4-Chloro-6-ethylquinoline**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 152
C-3	121 - 123
C-4	142 - 144
C-4a	149 - 151
C-5	128 - 130
C-6	138 - 140
C-7	130 - 132
C-8	123 - 125
C-8a	148 - 150
-CH ₂ -	28 - 30
-CH ₃	15 - 17

Table 3: Predicted Mass Spectrometry Data for **4-Chloro-6-ethylquinoline**

Ionization Mode	m/z	Interpretation
EI	191/193	$[M]^+$ (Molecular ion, showing isotopic pattern for Cl)
EI	176/178	$[M-CH_3]^+$ (Loss of a methyl group)
EI	150	$[M-C_2H_5, -H]^+$ or $[M-Cl]^+$
ESI	192/194	$[M+H]^+$ (Protonated molecular ion)

Comparative Experimental Data

For reference, the following tables present the experimental NMR and MS data for structurally related quinoline derivatives.

Table 4: 1H and ^{13}C NMR Data for Comparative Quinolines

Compound	1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
4-Chloroquinoline[1]	8.83 (d, H-2), 7.50 (d, H-3), 8.15 (d, H-5), 7.75 (ddd, H-6), 7.60 (ddd, H-7), 8.25 (d, H-8)	151.8 (C-2), 122.5 (C-3), 143.2 (C-4), 125.2 (C-4a), 129.6 (C-5), 129.4 (C-6), 126.9 (C-7), 129.9 (C-8), 149.9 (C-8a)
4-Chloro-2-methylquinoline[2]	7.35 (s, H-3), 8.05 (d, H-5), 7.65 (t, H-6), 7.50 (t, H-7), 8.15 (d, H-8), 2.65 (s, CH_3)	Data not readily available in summarized format.
4-Chloro-6,7-dimethoxyquinoline[3]	8.57 (d, H-2), 7.40 (d, H-3), 7.37 (s, H-5), 7.32 (s, H-8), 4.04 (s, OCH_3), 4.03 (s, OCH_3)	Data not readily available in summarized format.

Table 5: Mass Spectrometry Data for Comparative Quinolines

Compound	Molecular Weight (g/mol)	Key Mass Fragments (m/z)	Ionization Method
4-Chloroquinoline[1]	163.60	163/165 ($[M]^+$), 128 ($[M-Cl]^+$)	GC-MS (EI)
4-Chloro-2-methylquinoline[2]	177.63	177/179 ($[M]^+$), 142 ($[M-Cl]^+$)	GC-MS (EI)
4-Chloro-6,7-dimethoxyquinoline[3] [4]	223.65	224.2 ($[M+H]^+$), 245.2 ($[M+Na]^+$)	ESI-MS

Experimental Protocols

A generalized protocol for the NMR and mass spectrometry analysis of quinoline derivatives is provided below. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

- Sample Preparation:
 - For 1H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
 - For ^{13}C NMR, dissolve 20-50 mg of the sample in the same volume of solvent.
 - Filter the solution into a 5 mm NMR tube. An internal standard such as tetramethylsilane (TMS) can be added for referencing.
- 1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: ~16 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: ~250 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, depending on sample concentration.

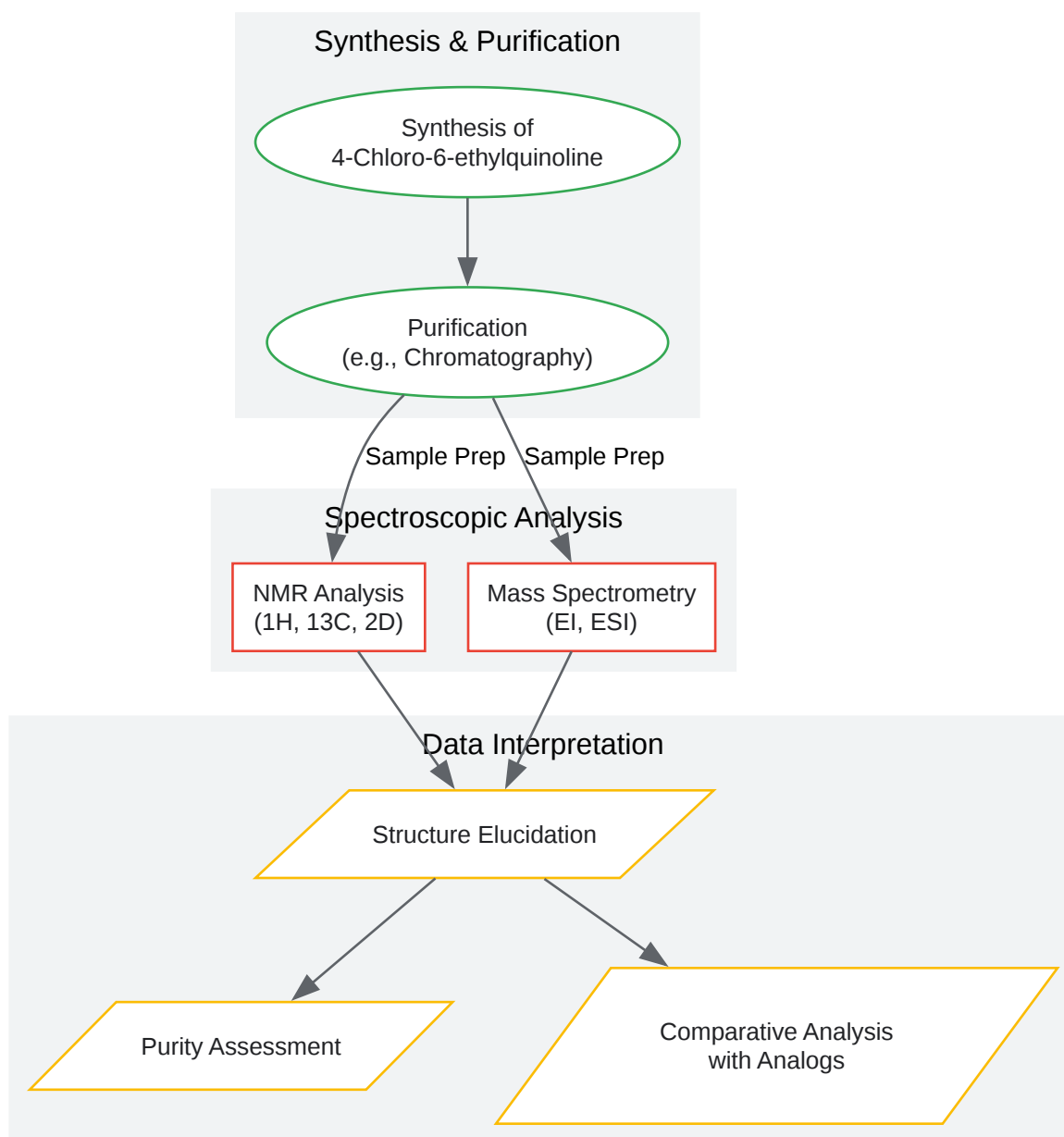
Mass Spectrometry Protocol (GC-EI-MS)

- Sample Preparation:
 - Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
- Gas Chromatography (GC) Conditions:
 - Column: Standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.^[4]
- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.[\[4\]](#)
- Source Temperature: 230 °C.[\[4\]](#)
- Scan Range: m/z 40-450.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized quinoline derivative.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Chloro-6-ethylquinoline**.

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References

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